molecular formula C7H6ClNO3 B8061434 2-[(2-Chloropyridin-3-yl)oxy]aceticacid

2-[(2-Chloropyridin-3-yl)oxy]aceticacid

Cat. No.: B8061434
M. Wt: 187.58 g/mol
InChI Key: ULYVPNIRNXVJOX-UHFFFAOYSA-N
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Description

2-[(2-Chloropyridin-3-yl)oxy]acetic acid is a pyridine-based derivative characterized by a chlorinated pyridine ring linked via an ether oxygen to an acetic acid moiety.

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-7-5(2-1-3-9-7)12-4-6(10)11/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYVPNIRNXVJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

3-Hydroxy-2-chloropyridine reacts with chloroacetic acid in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The base deprotonates the hydroxyl group, generating a phenoxide ion that attacks the electrophilic α-carbon of chloroacetic acid. Solvent selection critically impacts yield; polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity.

Table 1: Solvent Effects on Williamson Synthesis

SolventTemperature (°C)Yield (%)
DMF8072
Acetonitrile6058
Tetrahydrofuran4045

Higher temperatures (80–100°C) improve reaction rates but risk decomposition of the acid moiety. A recent study demonstrated that microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields.

Mitsunobu Reaction: Stereochemical Control

The Mitsunobu reaction offers an alternative pathway, particularly useful for sterically hindered substrates. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate coupling between 3-hydroxy-2-chloropyridine and a protected glycolic acid derivative.

Substrate Activation and Deprotection

Ethyl glycolate serves as the acetylating agent, with the Mitsunobu conditions forming the ether bond regioselectively. Subsequent hydrolysis of the ethyl ester using aqueous NaOH yields the carboxylic acid.

Table 2: Mitsunobu Reaction Optimization

Protecting GroupReaction Time (h)Deprotection Yield (%)
Ethyl485
Benzyl678
tert-Butyl865

This method avoids harsh basic conditions, preserving acid-sensitive functional groups. However, stoichiometric phosphine oxide byproducts necessitate rigorous purification.

Nucleophilic Aromatic Substitution: Halogen-Directed Synthesis

The electron-withdrawing chlorine atom at position 2 of the pyridine ring activates position 3 for nucleophilic attack. This property enables direct substitution of a leaving group (e.g., nitro or sulfonate) with glycolic acid derivatives.

Leaving Group Impact

Comparative studies using 2-chloro-3-nitropyridine and 2-chloro-3-tosyloxypyridine revealed significant differences in reactivity. Tosylates undergo substitution at lower temperatures (50°C vs. 100°C for nitro derivatives), with yields exceeding 70% in DMSO.

Table 3: Leaving Group Efficiency

Leaving GroupTemperature (°C)Yield (%)
Tosylate5076
Nitro10063
Bromide12041

Green Chemistry Approaches: Solvent-Free and Catalytic Methods

Recent advances emphasize sustainability. A solvent-free mechanochemical approach using ball milling achieves 68% yield within 2 hours by grinding 3-hydroxy-2-chloropyridine with sodium chloroacetate. Catalytic systems, such as cesium fluoride (CsF) on alumina, reduce base equivalents while maintaining 80% efficiency.

Analytical and Purification Strategies

Crude product purification often involves recrystallization from ethanol/water mixtures (1:3 v/v), yielding 95% pure material. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid mobile phase resolves residual starting materials .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Chloropyridin-3-yl)oxy]aceticacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(2-Chloropyridin-3-yl)oxy]aceticacid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Chloropyridin-3-yl)oxy]aceticacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloropyridine Acetic Acid Derivatives

Compounds with chloropyridine cores and acetic acid functionalities are common structural analogs. Key examples include:

Compound Name Molecular Formula CAS Number Key Structural Differences Similarity Score Reference
2-(2-Chloropyridin-3-yl)acetic acid C7H6ClNO3 Not Provided Lacks ether oxygen; direct CH2 linkage N/A
5-Chloro-2-methyl-3-pyridinecarboxylic acid C7H6ClNO2 1688656-71-4 Carboxylic acid at C3; methyl at C2 0.86
2-(4-Chloropyridin-2-yl)acetic acid hydrochloride C7H7Cl2NO2 886365-46-4 Chlorine at C4; hydrochloride salt 0.85

Key Findings :

  • Substitution patterns (e.g., chlorine position) significantly alter electronic properties. For instance, 5-Chloro-2-methyl-3-pyridinecarboxylic acid’s methyl group may increase steric hindrance, reducing reactivity compared to the target compound .
Ester and Amide Derivatives

Esterification or amidation of the acetic acid group modifies lipophilicity and bioavailability:

Compound Name Molecular Formula CAS Number Functional Group Reference
Methyl 2-(6-chloropyridin-3-yl)acetate C8H8ClNO2 197376-47-9 Methyl ester
Ethyl 6-Chloropyridine-3-acetate C9H10ClNO2 1201924-32-4 Ethyl ester
2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide C7H7ClN2O2 112777-30-7 Amide; hydroxyl group

Key Findings :

  • Ester derivatives (e.g., methyl/ethyl esters) exhibit higher lipophilicity, making them suitable for prodrug strategies or membrane penetration in drug design .
  • The amide derivative (CAS 112777-30-7) introduces a hydrogen-bond donor (NH) and acceptor (C=O), which could enhance target binding in biological systems .
Complex Heterocyclic Analogs
Compound Name Molecular Formula CAS Number Structural Feature Reference
2-[2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetic acid C15H12ClN3O2 88571-05-5 Bicyclic imidazo-pyridine system
Ethyl 2-(6-bromo-2-nitropyridin-3-yloxy)acetate C9H9BrN2O5 443956-09-0 Bromine and nitro substituents

Key Findings :

  • The imidazo[1,2-a]pyridine system (CAS 88571-05-5) introduces a rigid bicyclic framework, likely enhancing receptor affinity but reducing metabolic stability .
Non-Pyridine Phenolic Analogs

Aromatic analogs with benzene cores provide insight into ring system effects:

Compound Name Molecular Formula CAS Number Core Structure Reference
(4-Chloro-3-methylphenoxy)acetic acid C9H9ClO3 588-20-5 Benzene ring

Key Findings :

  • Replacement of pyridine with benzene (CAS 588-20-5) removes nitrogen’s electronic effects, altering acidity (pKa) and interaction profiles .

Biological Activity

2-[(2-Chloropyridin-3-yl)oxy]acetic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C8H8ClNO3
  • Molecular Weight : 203.61 g/mol
  • CAS Number : 959235-88-2

The biological activity of 2-[(2-Chloropyridin-3-yl)oxy]acetic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound's structure allows for hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity.

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Exhibits inhibitory effects on bacteria and fungi.
  • Anti-inflammatory Effects : Modulates inflammatory pathways, potentially beneficial in conditions like arthritis.
  • Neuroprotective Properties : Investigated for its role in protecting neuronal cells from oxidative stress.

Antimicrobial Activity

A study evaluated the antimicrobial properties of 2-[(2-Chloropyridin-3-yl)oxy]acetic acid against several pathogens, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the organism tested.

PathogenMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Candida albicans50

Anti-inflammatory Effects

In a model of acute inflammation, the compound was shown to reduce edema formation significantly compared to control groups. The anti-inflammatory mechanism was linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Effects

Research involving neuronal cell cultures indicated that treatment with 2-[(2-Chloropyridin-3-yl)oxy]acetic acid reduced apoptosis induced by oxidative stress. The compound's neuroprotective effects were associated with the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityReference
2-ChloropyridineAntimicrobial, neuroprotective
Acetic acidAnti-inflammatory
Chlorinated phenolsCytotoxic effects

Q & A

Q. What are the established synthetic routes for 2-[(2-Chloropyridin-3-yl)oxy]acetic acid, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is the reaction of 2-chloro-3-hydroxypyridine with chloroacetic acid derivatives under alkaline conditions to form the ether linkage. For example, analogous methods for pyridine derivatives (e.g., substitution of halogenated pyridines with hydroxyl or carboxyl groups) highlight the importance of pH control and catalyst selection to improve yields . Optimization may involve varying solvents (e.g., DMF or THF), temperature (60–100°C), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound.

Q. How is the crystal structure of 2-[(2-Chloropyridin-3-yl)oxy]acetic acid determined using X-ray diffraction?

Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution. Data collection and refinement use programs like SHELXL, which iteratively adjusts atomic coordinates and thermal parameters to minimize residuals (e.g., R-factor). Key steps include:

  • Data integration with SHELXS for initial phase determination.
  • Refinement with SHELXL, incorporating restraints for bond lengths/angles .
  • Validation using tools like PLATON to check for structural errors.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Based on safety data for structurally similar pyridine derivatives:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage: Keep in a cool, dry place away from oxidizing agents.
  • Emergency Measures: Immediate washing with water for skin contact; seek medical attention if ingested .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 2-[(2-Chloropyridin-3-yl)oxy]acetic acid in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model reaction pathways by analyzing:

  • Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites on the pyridine ring and acetic acid moiety.
  • Transition State Energy Barriers: Compare activation energies for different substitution sites (e.g., Cl at position 2 vs. other halogens).
  • Solvent Effects: Simulate polar aprotic solvents (e.g., DMSO) to assess their role in stabilizing intermediates .

Q. How can researchers resolve contradictions in reported biological activities of pyridine-oxyacetic acid derivatives?

Contradictions may arise from structural variations or assay conditions. A systematic approach includes:

  • Structure-Activity Relationship (SAR) Studies: Compare substituent effects (e.g., bromo vs. chloro at position 2) on antimicrobial or enzymatic activity.
  • Standardized Assays: Replicate experiments under controlled conditions (e.g., fixed MIC protocols for bacterial strains).
  • Meta-Analysis: Aggregate data from multiple studies to identify trends, adjusting for variables like purity or solvent effects .

Q. What are the challenges in optimizing reaction yields for derivatives of this compound, and how can they be addressed?

Key challenges include:

  • Steric Hindrance: Bulky substituents on the pyridine ring may reduce reactivity. Solutions: Use smaller leaving groups (e.g., tosyl instead of mesyl) .
  • Byproduct Formation: Competing reactions (e.g., hydrolysis of the chloropyridine group). Mitigation: Lower reaction temperatures or use protecting groups.
  • Catalyst Efficiency: Screen transition-metal catalysts (e.g., Pd or Cu) for coupling reactions. Yield optimization often requires Design of Experiments (DoE) methodologies .

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